molecular formula C15H11Cl3OS B2992072 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone CAS No. 882749-37-3

3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone

Cat. No.: B2992072
CAS No.: 882749-37-3
M. Wt: 345.66
InChI Key: FMAHKKXXRVYKRF-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone is a complex organic compound characterized by its molecular formula C15H11Cl3OS and a molecular weight of 345.677 g/mol. This compound features a sulfanyl group attached to a chlorophenyl ring and a dichlorophenyl ring, making it a unique and valuable chemical in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone typically involves the following steps:

  • Chlorination: The starting material, phenylpropanone, undergoes chlorination to introduce chlorine atoms at the desired positions on the aromatic rings.

  • Sulfanylation: The chlorinated phenylpropanone is then treated with a sulfanylating agent, such as thiophenol, to introduce the sulfanyl group.

  • Coupling Reaction: The final step involves a coupling reaction between the chlorinated phenylpropanone and the sulfanyl compound to form the target molecule.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at the chloro or sulfanyl positions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced phenylpropanone derivatives.

  • Substitution Products: Substituted phenylpropanone derivatives with different functional groups.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action may vary depending on the application, but it generally involves interactions with biological macromolecules, such as enzymes and receptors. The sulfanyl group and chlorophenyl rings play a crucial role in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

3-[(4-Chlorophenyl)sulfanyl]-1-(3,4-dichlorophenyl)-1-propanone is unique due to its specific structural features. Similar compounds include:

  • 4-Chlorophenyl sulfanyl derivatives: These compounds share the sulfanyl group but differ in the arrangement of chlorine atoms.

  • Dichlorophenyl derivatives: These compounds have similar dichlorophenyl groups but lack the sulfanyl group.

The presence of both chlorophenyl and dichlorophenyl groups, along with the sulfanyl group, makes this compound distinct and valuable in various applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-(3,4-dichlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl3OS/c16-11-2-4-12(5-3-11)20-8-7-15(19)10-1-6-13(17)14(18)9-10/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAHKKXXRVYKRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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